CID 11953630
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Overview
Description
The compound with the identifier “CID 11953630” is a chemical substance listed in various chemical databases
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 11953630 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process is optimized to ensure high efficiency and cost-effectiveness while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 11953630 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides or peroxides, while reduction reactions may produce alcohols or hydrocarbons.
Scientific Research Applications
CID 11953630 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of CID 11953630 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact mechanism of action can vary and is often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
CID 11953630 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Highlighting Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which may offer advantages over similar compounds in certain applications. For example, it may have higher reactivity, better stability, or more favorable interactions with biological targets.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique properties and reactivity make it a valuable subject of study in fields such as chemistry, biology, medicine, and industry
Properties
InChI |
InChI=1S/C30H31N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-31H,11,14,23H2,1H3;1H;/q-1;;+2/p-1/t29-,30-;;/m0../s1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDABGVLQRDDWLY-ARDORAJISA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)NCCC[C]4[CH][CH][CH][CH][CH]4.Cl[Ru+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NCCC[C]4[CH][CH][CH][CH][CH]4.Cl[Ru+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN2O2RuS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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